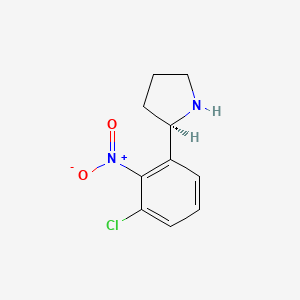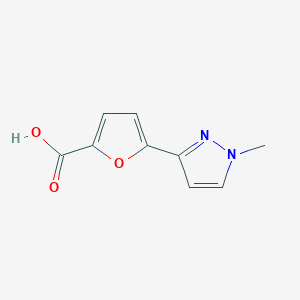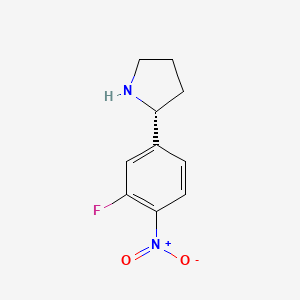
(R)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-fluoro-4-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitrobenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The 3-fluoro-4-nitrobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure ®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Additionally, continuous flow reactors may be employed to scale up the production process.
化学反应分析
Types of Reactions
®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-(3-Fluoro-4-aminophenyl)pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
Oxidation: Corresponding lactams.
科学研究应用
®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the effects of fluorine and nitro substituents on biological activity.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of ®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides a rigid scaffold that can enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
®-2-(3-Fluoro-4-aminophenyl)pyrrolidine: Similar structure but with an amino group instead of a nitro group.
®-2-(3-Chloro-4-nitrophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of a fluorine atom.
®-2-(3-Fluoro-4-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine is unique due to the presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C10H11FN2O2 |
|---|---|
分子量 |
210.20 g/mol |
IUPAC 名称 |
(2R)-2-(3-fluoro-4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11FN2O2/c11-8-6-7(9-2-1-5-12-9)3-4-10(8)13(14)15/h3-4,6,9,12H,1-2,5H2/t9-/m1/s1 |
InChI 键 |
VUNQJZAQRSHAAE-SECBINFHSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
规范 SMILES |
C1CC(NC1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


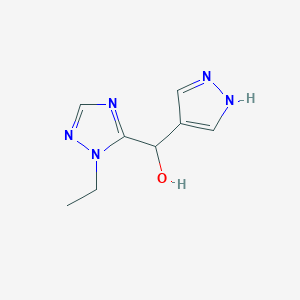
![5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15277286.png)
![2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B15277288.png)

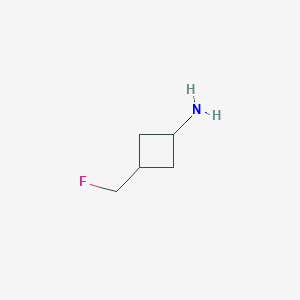
![4-(3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B15277310.png)
![3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B15277317.png)


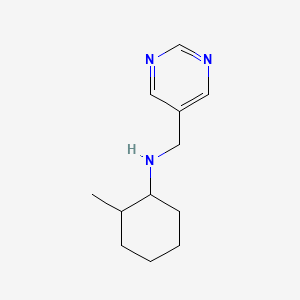
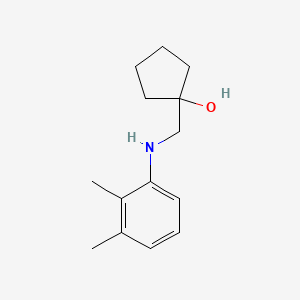
![Benzyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15277349.png)
